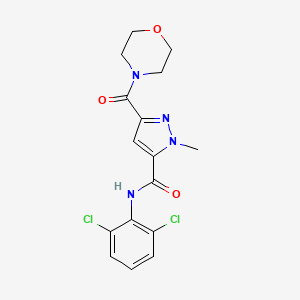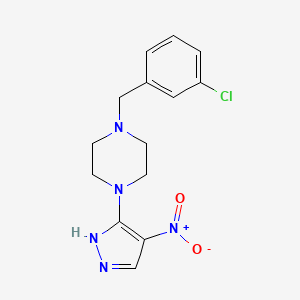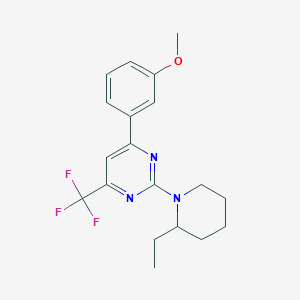
N-(2,6-dichlorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(2,6-DICHLOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a morpholinocarbonyl group, and a pyrazole ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2,6-DICHLOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the dichlorophenyl and morpholinocarbonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of temperature, pressure, and reaction time to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N~5~-(2,6-DICHLOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~5~-(2,6-DICHLOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N5-(2,6-DICHLOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dichlorophenyl)-2-chloroacetamide: This compound shares the dichlorophenyl group but differs in its overall structure and properties.
1-(2,6-Dichlorophenyl)indolin-2-one: Another compound with a dichlorophenyl group, known for its anti-inflammatory and analgesic activities.
Uniqueness
N~5~-(2,6-DICHLOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C16H16Cl2N4O3 |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16Cl2N4O3/c1-21-13(15(23)19-14-10(17)3-2-4-11(14)18)9-12(20-21)16(24)22-5-7-25-8-6-22/h2-4,9H,5-8H2,1H3,(H,19,23) |
InChI Key |
KMTFWXVRKWEYNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)NC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-fluorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10898320.png)
![1-methyl-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10898331.png)
![4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B10898333.png)
![4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10898347.png)
![1-(Biphenyl-4-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B10898352.png)
![N-[(1Z)-3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10898357.png)


![3-(1H-benzimidazol-2-yl)-1,2,2-trimethyl-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanecarbohydrazide](/img/structure/B10898367.png)
![6-cyclopropyl-1,3-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10898372.png)
![1-Ethyl-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10898375.png)
![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10898381.png)
![1-methyl-6-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10898386.png)
![2-[2-(2-Methoxy-phenoxy)-ethylsulfanyl]-6-phenyl-pyrimidin-4-ol](/img/structure/B10898399.png)
